molecular formula C11H11ClN2S B15115413 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole

Cat. No.: B15115413
M. Wt: 238.74 g/mol
InChI Key: HMJXOWFLRDSCKP-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorophenyl group attached to a sulfur atom, which is further connected to a methyl-substituted imidazole ring. The presence of the chlorophenyl group and the sulfur linkage imparts unique chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Chlorophenyl halides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group and a sulfur linkage to the imidazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole

InChI

InChI=1S/C11H11ClN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3

InChI Key

HMJXOWFLRDSCKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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